molecular formula C6H15ClN2O2S B13495385 (3R)-N-methylpiperidine-3-sulfonamide hydrochloride

(3R)-N-methylpiperidine-3-sulfonamide hydrochloride

Cat. No.: B13495385
M. Wt: 214.71 g/mol
InChI Key: GVHBPNWPVCGZGH-FYZOBXCZSA-N
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Description

(3R)-N-methylpiperidine-3-sulfonamide hydrochloride is an organosulfur compound that features a piperidine ring substituted with a sulfonamide group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-methylpiperidine-3-sulfonamide hydrochloride typically involves the reaction of (3R)-N-methylpiperidine with sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-methylpiperidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3R)-N-methylpiperidine-3-sulfonamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-N-methylpiperidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biological pathways, making the compound useful in drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-N-methylpiperidine-3-sulfonamide hydrochloride is unique due to the presence of both a sulfonamide group and a piperidine ring, which confer specific chemical and biological properties. The sulfonamide group enhances its ability to interact with biological targets, while the piperidine ring provides structural stability and rigidity.

Properties

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

(3R)-N-methylpiperidine-3-sulfonamide;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c1-7-11(9,10)6-3-2-4-8-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1

InChI Key

GVHBPNWPVCGZGH-FYZOBXCZSA-N

Isomeric SMILES

CNS(=O)(=O)[C@@H]1CCCNC1.Cl

Canonical SMILES

CNS(=O)(=O)C1CCCNC1.Cl

Origin of Product

United States

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